tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a bromophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 2-bromobenzene.
Formation of Piperidine Derivative: The piperidine ring is functionalized by introducing the bromophenyl group through a nucleophilic substitution reaction. This step often requires the use of a base, such as sodium hydride, to facilitate the reaction.
Esterification: The tert-butyl ester group is introduced by reacting the functionalized piperidine derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (S)-3-(2-chlorophenyl)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Tert-butyl (S)-3-(2-fluorophenyl)piperidine-1-carboxylate: Similar structure but with a fluorine atom instead of a bromine atom.
Tert-butyl (S)-3-(2-iodophenyl)piperidine-1-carboxylate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
Tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogen atoms. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-bromophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBRONTRUBWCP-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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